Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
The synthesis of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 8-isopropylquinoline, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Similar in structure but with a hydroxyl group, which may alter its biological activity.
Ethyl 4-chloro-8-isopropylquinoline-3-carboxylate: The chlorine atom may provide different reactivity and biological properties compared to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H16BrNO2 |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
ethyl 4-bromo-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3 |
InChI Key |
BLYFGQUQXWXFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2C(C)C |
Origin of Product |
United States |
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